molecular formula C10H11N B2431146 2-Ethynylphenethylamine CAS No. 612499-53-3

2-Ethynylphenethylamine

Cat. No.: B2431146
CAS No.: 612499-53-3
M. Wt: 145.205
InChI Key: WKRGICSJCLRLNK-UHFFFAOYSA-N
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Description

2-Ethynylphenethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethynyl group attached to the phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylphenethylamine typically involves the alkylation of phenethylamine with an ethynyl halide. One common method is the reaction of phenethylamine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-phenylacetaldehyde or 2-phenylacetic acid.

    Reduction: Formation of 2-ethylphenethylamine.

    Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

2-Ethynylphenethylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynylphenethylamine involves its interaction with various molecular targets in the body. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates monoamine neurotransmission, affecting mood and cognitive functions.

Comparison with Similar Compounds

2-Ethynylphenethylamine can be compared with other phenethylamines such as:

    Phenethylamine: The parent compound, which lacks the ethynyl group.

    2-Methoxyphenethylamine: Contains a methoxy group instead of an ethynyl group.

    2-Chlorophenethylamine: Contains a chlorine atom instead of an ethynyl group.

Uniqueness: The presence of the ethynyl group in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-ethynylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRGICSJCLRLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612499-53-3
Record name 2-(2-ethynylphenyl)ethan-1-amine
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